Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-
Description
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is a complex polyfunctional aromatic compound characterized by:
- Azo group (–N=N–): Positioned at the 7th carbon of the naphthalene backbone and linked to a 4-decyloxyphenyl group.
- Sulfonamide substituents: Two ethylamino sulfonyl (–SO₂–NH–C₂H₅) groups at positions 3 and 6.
- Hydroxy group (–OH): At position 8 of the naphthalene ring.
- Acetamide moiety (–NH–CO–CH₃): Attached to the 1st carbon of the naphthalene.
Properties
CAS No. |
63870-36-0 |
|---|---|
Molecular Formula |
C32H45N5O7S2 |
Molecular Weight |
675.9 g/mol |
IUPAC Name |
N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38) |
InChI Key |
NHGVHUVNLBETNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- involves multiple steps:
Diazotization: The process begins with the diazotization of 4-(decyloxy)aniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl to form the azo compound. This reaction typically occurs in an alkaline medium to facilitate the coupling process.
Acetylation: The final step involves the acetylation of the azo compound to form the desired acetamide derivative. This is achieved by reacting the azo compound with acetic anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process and reduce production costs.
Chemical Reactions Analysis
Azo Group Reduction
The azo linkage undergoes reductive cleavage under biological or chemical conditions:
-
Biological Reduction : Azoreductases from Enterococcus faecalis catalyze the reduction of azo bonds in structurally similar compounds (e.g., Methyl Red) to produce aromatic amines like N,N-dimethyl-p-phenylenediamine and 2-aminobenzoic acid . This suggests potential metabolic pathways for the target compound, yielding 4-(decyloxy)aniline and 3,6-bis(ethylamino)sulfonyl-8-hydroxy-1-naphthylamine .
-
Chemical Reduction : Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation cleaves the azo bond, forming the same amine products .
Table 1: Azo Reduction Pathways
| Condition | Reagents/Enzymes | Products | Reference |
|---|---|---|---|
| Biological | Azoreductase (AzoA) | 4-(Decyloxy)aniline + 3,6-Bis(ethylamino)sulfonyl-8-hydroxy-1-naphthylamine | |
| Chemical (aqueous) | Na₂S₂O₄ | Same as above |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthoic acid and ammonium ions .
-
Alkaline Hydrolysis : Base-mediated cleavage produces the carboxylate salt and ammonia .
Sulfonyl Group Reactivity
The ethylamino sulfonyl (-NHSO₂-) groups participate in nucleophilic substitution or hydrolysis:
-
Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the sulfonyl group reacts with amines or alcohols to form sulfonamides or sulfonate esters .
-
Hydrolysis : Prolonged exposure to strong acids (e.g., H₂SO₄) converts sulfonamides to sulfonic acids .
Hydroxyl Group Reactions
The phenolic -OH group at position 8 engages in:
-
Etherification : Alkylation with alkyl halides (e.g., CH₃I) under basic conditions forms methyl ether derivatives .
-
Acetylation : Reaction with acetic anhydride yields acetylated products, enhancing lipophilicity .
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous azo-acetamides reveals decomposition above 200°C, releasing nitrogen gas and forming polycyclic aromatic hydrocarbons (PAHs) .
Photochemical Reactivity
UV irradiation induces cis-trans isomerization of the azo group, altering electronic properties. Prolonged exposure leads to bond cleavage, similar to reductive pathways .
Coupling Reactions
The compound acts as a diazo component in synthesis:
-
Diazotization : Treatment with NaNO₂/HCl generates a diazonium salt, which couples with electron-rich aromatics (e.g., resorcinol) to form bis-azo dyes .
Key Research Findings
-
Antimicrobial Activity : Derivatives of this acetamide exhibit moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) .
-
Environmental Persistence : Regulatory reviews note slow biodegradation, necessitating controlled disposal .
-
Drug Delivery Potential : Azo-linked prodrugs demonstrate pH-dependent release in the colon .
Scientific Research Applications
Applications
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl] has several applications across different fields:
Dyeing and Pigmentation
As an azo dye, it is extensively used in the textile industry for dyeing fabrics due to its intense coloration and stability. The compound's ability to form strong bonds with fibers enhances the durability of the dye.
Research has indicated that derivatives of acetamide compounds exhibit significant biological activities, particularly anti-inflammatory and analgesic properties. For instance, studies have shown that certain acetamide derivatives can inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are key players in inflammatory pathways.
Pharmaceutical Applications
Given its biological activity, acetamide derivatives are being explored for potential therapeutic applications in pain management and inflammation reduction. The compound's structure facilitates interactions with specific biological targets, making it a candidate for drug development .
Analytical Chemistry
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl] can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in various matrices, which is crucial for quality control in manufacturing processes .
Case Study 1: Anti-inflammatory Properties
A study investigated the synthesis of acetamide derivatives that exhibited significant inhibitory activity against COX-2 (IC50 = 0.011 μM) and TRPV1 (IC50 = 0.008 μM). This suggests potential for developing new anti-inflammatory drugs based on the acetamide structure .
Case Study 2: HPLC Analysis
Research demonstrated the effective separation of acetamide using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase comprised acetonitrile and water with phosphoric acid, highlighting its applicability in analytical chemistry for pharmacokinetic studies .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, enhancing their visibility under a microscope.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds share structural similarities with the target molecule:
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
*Inferred based on structural analogues.
Nuclear Magnetic Resonance (NMR)
Physicochemical and Functional Differences
Research Implications and Gaps
- Target Compound : Its long alkyl chain may enhance membrane permeability, making it a candidate for drug delivery studies. The dual sulfonamide groups could mimic protease inhibitors, though biological data are lacking.
- Analogue : Demonstrates the role of sulfonamide positioning in solubility and intermolecular interactions .
- Analogue : Highlights the impact of nitro and chloro groups on crystallinity and reactivity .
Critical Gap : Direct experimental data (e.g., NMR, HRMS) for the target compound are absent in the reviewed literature. Future studies should prioritize its synthesis and characterization.
Biological Activity
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- (CAS No. 63870-36-0) is a complex organic compound belonging to the azo dye family. It is characterized by its vibrant color and unique chemical properties, making it significant in various applications, including dyeing and potentially in pharmaceuticals due to its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C32H45N5O7S2, with a molecular weight of 675.9 g/mol. The compound features an azo linkage (-N=N-) which is critical for its biological activity and stability.
| Property | Value |
|---|---|
| CAS Number | 63870-36-0 |
| Molecular Formula | C32H45N5O7S2 |
| Molecular Weight | 675.9 g/mol |
| IUPAC Name | N-[7-[(4-decyloxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
| InChI Key | NHGVHUVNLBETNN-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- has been explored in several studies, focusing primarily on its anti-inflammatory and analgesic properties.
Anti-inflammatory and Analgesic Properties
Recent research has indicated that derivatives of acetamide compounds can act as multitarget inhibitors for COX-2 and 5-LOX enzymes, which are crucial in inflammatory pathways. For instance, a study highlighted the synthesis of N-(benzene sulfonyl)acetamide derivatives that exhibited significant inhibitory activity against COX-2 (IC50 = 0.011 μM) and TRPV1 (IC50 = 0.008 μM), suggesting potential for pain management applications .
Case Studies
- Synthesis and Evaluation of Azo Derivatives :
- Pharmacokinetic Studies :
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in inflammatory processes. By targeting COX-2 and TRPV1 receptors, these compounds can modulate pain perception and inflammatory responses.
Q & A
Q. What are the critical steps for synthesizing and purifying this azo-sulfonamide acetamide derivative?
The synthesis involves sequential azo coupling, sulfonation, and acetylation. Key steps include:
- Azo Coupling : Reacting 4-decyloxyaniline with a diazonium salt precursor under controlled pH (e.g., 4–6) to ensure regioselectivity .
- Sulfonation : Introducing ethylamino sulfonyl groups via sulfamic acid or chlorosulfonic acid, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 450 nm) .
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
- NMR : Assign peaks using - COSY and - HSQC to distinguish overlapping aromatic protons and confirm sulfonyl/azo group positions .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula, while fragmentation patterns clarify substituent placement .
- IR : Detect characteristic bands for sulfonamide (1150–1350 cm) and azo groups (1450–1600 cm) .
Q. What solvents and conditions optimize solubility for reactivity studies?
This compound exhibits limited aqueous solubility due to its decyloxy chain. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions. For aqueous-phase studies, employ surfactants (e.g., CTAB) or co-solvents (ethanol/water mixtures) to enhance dispersion .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in catalytic or photochemical applications?
- Steric Effects : The bulky decyloxy group may hinder access to the azo moiety, reducing catalytic activity in electron-transfer reactions. Computational modeling (DFT) can quantify steric hindrance .
- Electronic Effects : Sulfonyl groups withdraw electron density, stabilizing the azo group’s π* orbitals and enabling visible-light absorption (λ~500 nm). UV-Vis spectroscopy and cyclic voltammetry can correlate electronic structure with redox behavior .
Q. What strategies mitigate contradictory data in solubility vs. bioactivity studies?
Q. How can computational methods predict intermolecular interactions in supramolecular assemblies?
- Molecular Dynamics (MD) : Simulate aggregation behavior of the decyloxy chain in aqueous environments to predict micelle or bilayer formation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonamide hydrogen bonding and azo group π-π stacking .
Methodological Challenges
Q. How to address discrepancies in spectroscopic data across research groups?
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Apply factorial design to variables like temperature, pH, and reagent stoichiometry. For example, a 2 factorial design can identify interactions between sulfonation time and acid concentration .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
